

Raxofelast: Chemical & Experimental Context

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Compound Focus: Raxofelast

CAS No.: 128232-14-4

Cat. No.: S541091

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The table below consolidates key information about **Raxofelast** from the search results.

Aspect	Description
Chemical Description	A hydrophilic, vitamin E-like antioxidant agent [1] [2] [3].
IUPAC Name / Structure	(±)-5-acetoxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid [4] [5].
Key Solubility Property	Hydrophilic (water-loving) nature [4] [2].

| **Reported Solvents & Formulations** | • **Vehicle for *in vivo* studies:** 10% Dimethyl sulfoxide (DMSO) in 0.9% saline [3] [6]. • **Administration:** Typically administered via intraperitoneal (i.p.) injection [2] [3]. |

Experimental Protocols from Literature

Here are the methodologies for key experiments involving **Raxofelast**, which illustrate how it has been prepared and used in research settings.

1. Animal Model of Wound Healing

- **Model:** Genetically diabetic mice (C57BL/KsJ db+/db+) [1].
- **Intervention:** **Raxofelast** treatment to stimulate wound healing [1].
- **Key Assessments:** Histologic scoring of wounds, measurement of hydroxyproline (for collagen), and lipid peroxidation products [1].

2. Model of Inflammation

- **Model:** Carrageenan-induced pleurisy in rats [2].
- **Treatment: Raxofelast** was administered intraperitoneally at 5, 10, or 20 mg/kg, 5 minutes before carrageenan injection [2].
- **Key Assessments:** Measurement of pleural exudate, neutrophil migration, lung myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, and nitrotyrosine immunohistochemistry [2].

3. Models of Ischemia-Reperfusion Injury

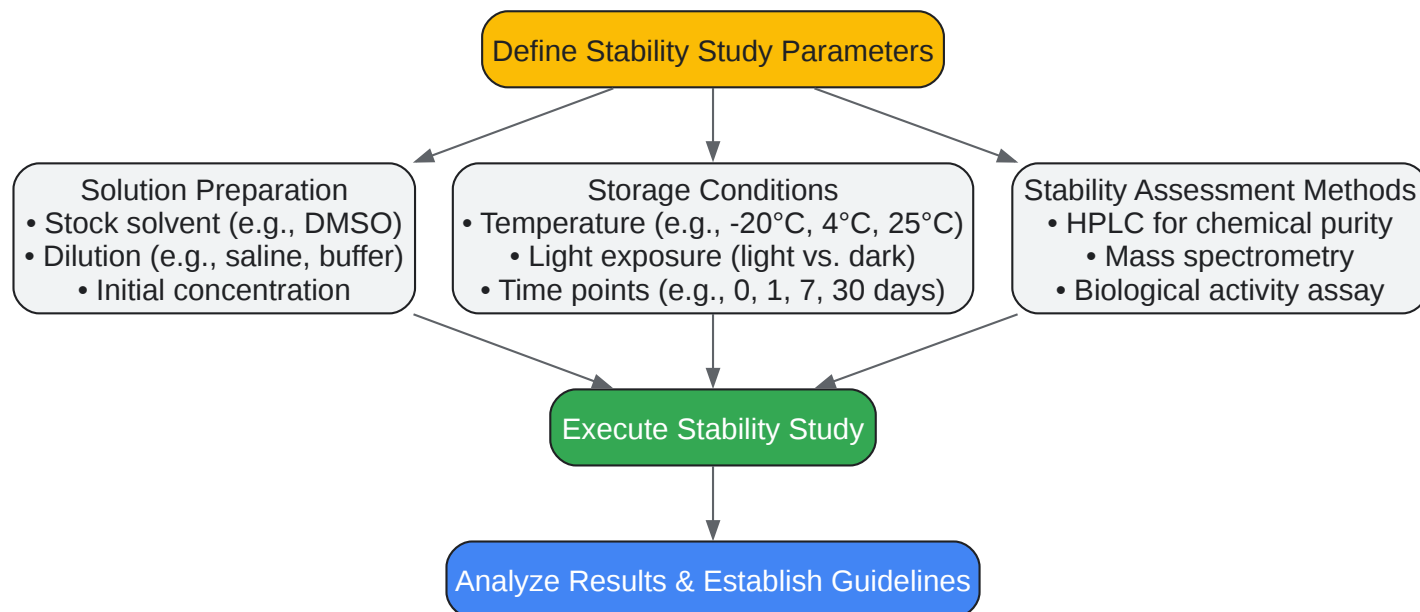
- **Tissue Studied:** Testicular ischemia-reperfusion in rats [3] [6].
- **Treatment: Raxofelast** (20 mg/kg, i.p.) administered 15 minutes before and 15 minutes after detorsion (reperfusion) [3] [6].
- **Key Assessments:** Levels of conjugated dienes (marker of lipid peroxidation), histopathological evaluation, and analysis of MAP kinase activation (ERK, JNK) [3] [6].

4. Cellular Model of Proliferation

- **Cell Type:** Rat aortic smooth muscle cells [4] [5].
- **Stimulation:** Cells were stimulated with hydrogen peroxide (H₂O₂) to induce proliferation [4] [5].
- **Key Assessments:** Tetrazolium-based cell proliferation assay, measurement of intracellular ROS, and analysis of signaling pathways (ERK, PKC, MEK1/2, c-Myc) [4] [5].

Suggested Stability Investigation Framework

Since explicit stability data is unavailable, you may need to design experiments to characterize **Raxofelast's** stability in solution. The following diagram outlines a potential workflow for this investigation.



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Based on this workflow, your investigation could focus on:

- **Forced Degradation Studies:** Subject **Raxofelast** solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) as per ICH guidelines to identify potential degradation products and pathways.
- **Long-term Stability Monitoring:** Prepare solutions according to reported protocols (e.g., in DMSO/saline) and monitor chemical purity and biological activity over time under various storage conditions (e.g., -20°C, 4°C, room temperature, in light and dark).
- **Analytical Techniques:** Use High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector to track the parent compound and any degradation impurities. The biological activity can be assessed using a relevant *in vitro* antioxidant or anti-proliferative assay [4] [5].

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